molecular formula C21H16N4O4S B3305311 1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 923073-84-1

1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3305311
CAS No.: 923073-84-1
M. Wt: 420.4 g/mol
InChI Key: NREOSWXQQGVBAZ-UHFFFAOYSA-N
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Description

1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a benzothiazole moiety, which is further substituted with a nitro group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the nitro group. The pyridine ring is then constructed through cyclization reactions, and the final step involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique chemical properties may allow it to interact with specific biological targets, leading to therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group and benzothiazole moiety may play key roles in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-methylphenyl)methyl]benzimidazole
  • 1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both a nitro group and a benzothiazole moiety distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-13-4-2-5-14(10-13)12-24-9-3-6-16(20(24)27)19(26)23-21-22-17-8-7-15(25(28)29)11-18(17)30-21/h2-11H,12H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREOSWXQQGVBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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